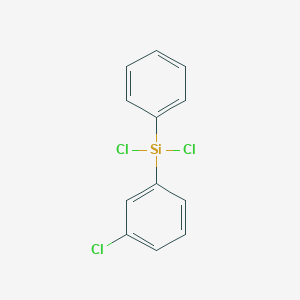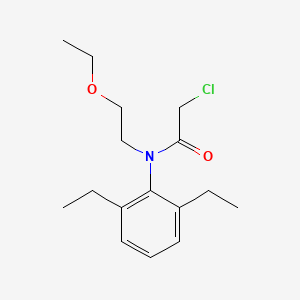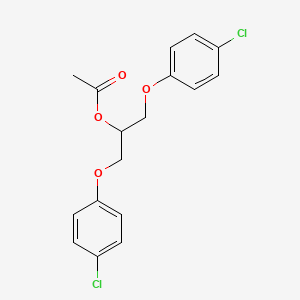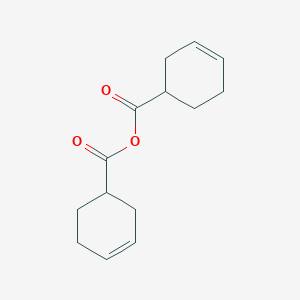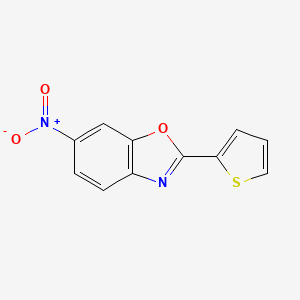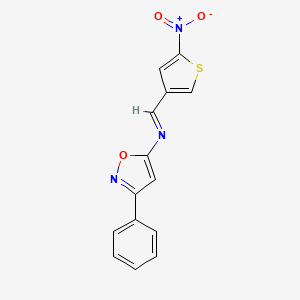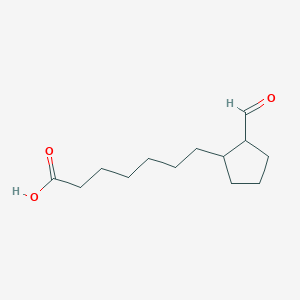
7-(2-Formylcyclopentyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Formylcyclopentyl)heptanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a formyl group attached to a cyclopentyl ring, which is further connected to a heptanoic acid chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Formylcyclopentyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of 7-(2-Hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid. This method typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide to achieve the desired transformation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Formylcyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 7-(2-Carboxycyclopentyl)heptanoic acid.
Reduction: 7-(2-Hydroxycyclopentyl)heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(2-Formylcyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-(2-Formylcyclopentyl)heptanoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the cyclopentyl and formyl groups.
Cyclopentanecarboxylic acid: Contains a cyclopentyl ring but lacks the heptanoic acid chain and formyl group.
Uniqueness
7-(2-Formylcyclopentyl)heptanoic acid is unique due to the presence of both a formyl group and a cyclopentyl ring attached to a heptanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
38460-68-3 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
7-(2-formylcyclopentyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-10-12-8-5-7-11(12)6-3-1-2-4-9-13(15)16/h10-12H,1-9H2,(H,15,16) |
InChI-Schlüssel |
AELXVJYDPSIRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)C=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
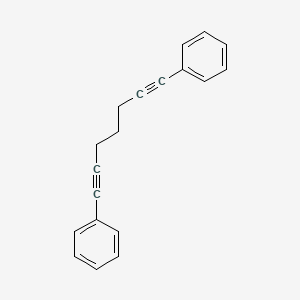
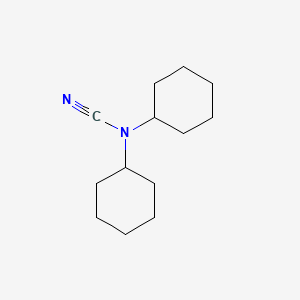
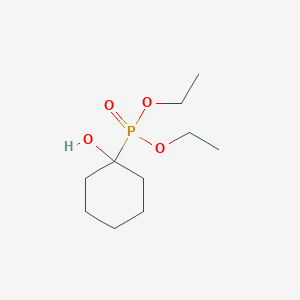
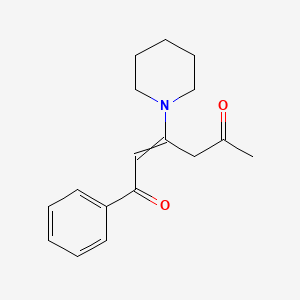
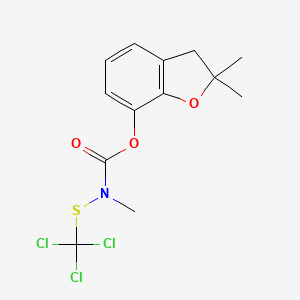
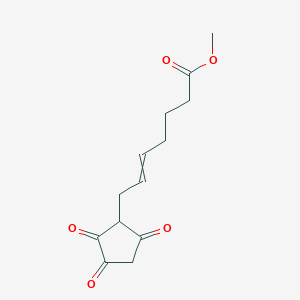
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
